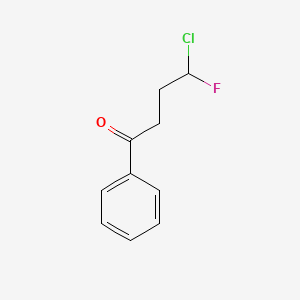

4-Chloro-4-fluoro-butyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-4-fluoro-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQHAQFTTPCCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-4-fluoro-butyrophenone chemical properties and structure

An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.[1] It is a versatile chemical intermediate widely utilized in the fields of pharmaceuticals and organic synthesis.[2] This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotic medications such as Haloperidol, Droperidol, and Melperone.[2][3][4] Its unique structure, featuring both chloro and fluoro substituents, enhances its reactivity and selectivity in various chemical reactions.[2] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

4-Chloro-4'-fluorobutyrophenone, with the CAS Number 3874-54-2, is structurally identified as 4-chloro-1-(4-fluorophenyl)butan-1-one.[5][6] Its structure is foundational to its role as a precursor in the development of various therapeutic agents.[2]

| Identifier | Value |

| IUPAC Name | 4-chloro-1-(4-fluorophenyl)butan-1-one[5][6][7] |

| CAS Number | 3874-54-2[5][6][8] |

| Molecular Formula | C₁₀H₁₀ClFO[2][6][9] |

| Linear Formula | FC₆H₄CO(CH₂)₃Cl |

| SMILES | Fc1ccc(cc1)C(=O)CCCCl[10] |

| InChI | 1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 |

| InChIKey | HXAOUYGZEOZTJO-UHFFFAOYSA-N[3] |

Physicochemical Properties

The compound is typically a liquid at room temperature, appearing as a slightly yellow-greenish or dark yellow clear oil.[3][7][11] It is stable under normal handling and storage conditions.[5][7]

| Property | Value |

| Molecular Weight | 200.64 g/mol [2][3][6] |

| Physical State | Liquid / Oil[3][5][7] |

| Appearance | Slightly yellow-greenish clear oil[3][11] |

| Melting Point | 5 - 6 °C[2][3][5] |

| Boiling Point | 130-132 °C at 1.3 mbar[7] 122 °C at 0.7 mmHg[2] |

| Density | 1.22 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.5255[3] |

| Flash Point | >110 °C (>230 °F)[3][11] 91 °C (195.8 °F) - closed cup |

| Water Solubility | 0.38 g/L at 20 °C[3] |

| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate (B1210297) and Methanol[3][11] |

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of 4-Chloro-4'-fluorobutyrophenone involves the treatment of a purified alkyne with bis(trifluoromethane)sulfonimide (HNTf₂) in 1,4-dioxane (B91453).[12]

Protocol:

-

A solution of HNTf₂ (60-200 mol %) in 1,4-dioxane is prepared.[12]

-

The purified alkyne starting material (5 mmol) is added to the solution.[12]

-

The reaction mixture is heated in a preheated oil bath to 100°C.[12]

-

The mixture is maintained at this temperature under magnetic stirring for a period of 18-52 hours.[12]

-

After the reaction period, the mixture is cooled to room temperature.[12]

-

The crude product is then purified by column chromatography.[12]

-

The eluent used for column chromatography is a mixture of 20% ethyl acetate (AcOEt) in n-hexane.[12]

-

This process yields the final ketone product with an isolated yield of approximately 85%.[12]

Analytical Characterization

The purified product is characterized using standard analytical techniques to confirm its identity and purity.[12]

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Result: The mass spectrum shows a molecular ion peak (M+) at m/z 200.[12]

-

Major Peaks Found: 200 (1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (δ, ppm; J, Hz):

-

¹³C NMR (δ, ppm; J, Hz):

Reactivity and Handling

Stability: The product is stable under normal handling and storage conditions.[5][7] Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[7] Hazardous Decomposition: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][7] Handling Precautions: Use in a well-ventilated area.[5] Avoid breathing fumes, mist, or vapors.[5] Personal protective equipment, including gloves and eye protection, should be worn.[5][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Chloro-4'-fluorobutyrophenone.

Caption: Synthesis and purification workflow for 4-Chloro-4'-fluorobutyrophenone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]

- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]

- 9. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]

- 10. 4-Chloro-4'-fluorobutyrophenone | LGC Standards [lgcstandards.com]

- 11. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]

- 12. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the pharmaceutical intermediate, 4-Chloro-4'-fluorobutyrophenone. The information presented herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Chloro-4'-fluorobutyrophenone, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 4-Chloro-4'-fluorobutyrophenone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.03-7.97 | multiplet | - | 2H, Aromatic (ortho to C=O) |

| 7.17-7.09 | multiplet | - | 2H, Aromatic (meta to C=O) |

| 3.68 | triplet | 6.2 | 2H, -CH₂-Cl |

| 3.15 | triplet | 7.0 | 2H, -CO-CH₂- |

| 2.22 | triplet of triplets | 7.0, 6.2 | 2H, -CH₂-CH₂-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone [1][2]

| Chemical Shift (δ, ppm) | Splitting (J, Hz) | Assignment |

| 197.3 | - | C=O |

| 166.1 | d, J₁C-F = 254.7 | C-F |

| 133.2 | d, J₄C-F = 4.3 | Aromatic C (para to F) |

| 130.6 | d, J₃C-F = 9.3 | 2CH, Aromatic (meta to F) |

| 115.9 | d, J₂C-F = 22.2 | 2CH, Aromatic (ortho to F) |

| 44.6 | - | -CH₂-Cl |

| 35.2 | - | -CO-CH₂- |

| 26.7 | - | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Chloro-4'-fluorobutyrophenone are listed below.

Table 3: Infrared (IR) Absorption Data for 4-Chloro-4'-fluorobutyrophenone

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Aryl Ketone) Stretch |

| ~1595 | Medium | C=C (Aromatic) Stretch |

| ~1230 | Strong | C-F Stretch |

| ~770 | Strong | C-Cl Stretch |

(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for 4-Chloro-4'-fluorobutyrophenone [1][2][3]

| m/z | Relative Intensity (%) | Assignment |

| 200 | 1 | [M]⁺ (Molecular Ion) |

| 164 | 1 | [M-HCl]⁺ |

| 138 | 43 | [C₈H₆FO]⁺ |

| 123 | 100 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 107 | 10 | [C₇H₄F]⁺ |

| 95 | 29.4 | [C₆H₄F]⁺ |

Experimental Protocols

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

The NMR spectra were obtained on a 400 MHz spectrometer.[3] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via the gas chromatograph. The ionization method employed was electron ionization (EI) at 75 eV.[3]

Synthesis Workflow

4-Chloro-4'-fluorobutyrophenone is commonly synthesized via a Friedel-Crafts acylation reaction. The following diagram illustrates this synthetic pathway.

This reaction involves the acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic substitution occurs predominantly at the para position of the fluorobenzene ring due to the directing effect of the fluorine atom.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-4'-fluorobutyrophenone

Abstract

4-Chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2) is a key chemical intermediate primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), particularly butyrophenone (B1668137) antipsychotics such as Haloperidol and Droperidol.[1][2] Its physicochemical properties, especially solubility and stability, are critical parameters that influence reaction kinetics, purification processes, formulation development, and storage protocols. This document provides a comprehensive overview of the available technical data on the solubility and stability of 4-Chloro-4'-fluorobutyrophenone, outlines standard experimental methodologies for its characterization, and discusses its role as a precursor in medicinal chemistry.

Physicochemical Properties

4-Chloro-4'-fluorobutyrophenone, also known as 4-Chloro-1-(4-fluorophenyl)-1-butanone, is a butyrophenone derivative.[3] Its appearance is variably described as a white to off-white solid or a slightly yellow-greenish clear oil, a difference likely attributable to its low melting point.[2][4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone

| Property | Value | Source(s) |

| CAS Number | 3874-54-2 | [1][3][6] |

| Molecular Formula | C₁₀H₁₀ClFO | [1][6] |

| Molecular Weight | 200.64 g/mol | [1][6] |

| Appearance | White to off-white solid; Slightly yellow-greenish clear oil | [2][4][5] |

| Melting Point | 5 - 6 °C | [1][3][6] |

| Boiling Point | 130 - 132 °C @ 0.975 mmHg | [1][2] |

| Density | 1.22 - 1.327 g/cm³ at 25 °C | [1][4][7] |

| Refractive Index | n20/D 1.5255 | [1][7] |

| Flash Point | >230 °F (>110 °C) | [1][8] |

| LogP | 2.84 at 30 °C | [1][2] |

Solubility Profile

The solubility of 4-Chloro-4'-fluorobutyrophenone dictates its behavior in various synthetic and analytical environments. While it exhibits limited aqueous solubility, it is generally soluble in common organic solvents.[4]

Table 2: Solubility Data for 4-Chloro-4'-fluorobutyrophenone

| Solvent | Quantitative Value | Qualitative Description | Source(s) |

| Water | 0.38 g/L (at 20 °C) | Low solubility / Soluble | [2][3][4][5] |

| Ethanol | Not specified | Soluble | [4] |

| Ether | Not specified | Soluble | [4] |

| Chloroform (B151607) | Not specified | Soluble / Sparingly Soluble | [1][4][5][8] |

| Ethyl Acetate | Not specified | Slightly Soluble | [1][5][8] |

| Methanol | Not specified | Slightly Soluble | [1][5][8] |

Note: The conflicting qualitative descriptions for water and chloroform solubility may stem from different experimental concentrations or purity levels of the compound.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

While the specific method used to generate the data in Table 2 is not detailed in the available literature, a standard approach is the shake-flask method (OECD Guideline 105). The following is a generalized protocol.

-

Preparation: Add an excess amount of 4-Chloro-4'-fluorobutyrophenone to a known volume of the solvent (e.g., ultrapure water, ethanol) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test should confirm the time to reach equilibrium.

-

Phase Separation: After agitation, allow the mixture to stand at the same constant temperature to let undissolved material settle. Centrifugation may be required to separate the solid phase from the saturated solution.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as g/L or mol/L.

Visualization: Solubility Determination Workflow

References

- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-氯-4′-氟苯丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]

4-Chloro-4'-fluorobutyrophenone: A Core Pharmaceutical Intermediate for Antipsychotic Drug Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone (B134399) is a key chemical intermediate prominently featured in the synthesis of a range of pharmaceuticals, most notably the butyrophenone (B1668137) class of antipsychotics. Its unique structural characteristics, featuring a halogenated butyrophenone backbone, make it a critical precursor for the synthesis of high-potency dopamine (B1211576) D2 receptor antagonists. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-4'-fluorobutyrophenone, with a particular focus on its role in the manufacturing of the widely used antipsychotic drug, haloperidol (B65202). Detailed experimental protocols for its synthesis and subsequent conversion to haloperidol are provided, along with spectroscopic data and reaction mechanisms to support drug development and research professionals.

Introduction

4-Chloro-4'-fluorobutyrophenone, with the CAS number 3874-54-2, is a halogenated organic compound that serves as a pivotal building block in the pharmaceutical industry.[1] Its significance lies in its role as a precursor to a variety of active pharmaceutical ingredients (APIs), particularly those used in the treatment of psychiatric disorders such as schizophrenia and psychosis. The butyrophenone moiety is a well-established pharmacophore that exhibits strong affinity for dopamine D2 receptors, a key target in the management of psychotic symptoms. The presence of chloro and fluoro substituents on the aromatic ring further modulates the compound's reactivity and pharmacokinetic properties. This guide will delve into the technical aspects of 4-Chloro-4'-fluorobutyrophenone, providing a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone is essential for its handling, synthesis, and purification.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-4'-fluorobutyrophenone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClFO | [2][3] |

| Molecular Weight | 200.64 g/mol | [2][3] |

| Appearance | Slightly yellow-greenish clear oil / White to amber to dark green clear liquid | [4] |

| Melting Point | 5 - 6 °C | [4] |

| Boiling Point | 130-132 °C (at 0.97513 mmHg) | |

| Density | 1.22 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5255 | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | [5] |

| Water Solubility | 0.38 g/L at 20 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 4-Chloro-4'-fluorobutyrophenone.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, δ, ppm) | 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-) | [2] |

| ¹³C NMR (CDCl₃, δ, ppm) | 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C-Ar), 130.6 (d, J=9.3 Hz, 2CH-Ar), 115.9 (d, J=22.2 Hz, 2CH-Ar), 44.6 (-CH₂-Cl), 35.2 (-CO-CH₂-), 26.7 (-CH₂-CH₂-CH₂-) | [2] |

| GC-MS (m/z) | 200 (M⁺, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%) | [2] |

Synthesis of 4-Chloro-4'-fluorobutyrophenone

The primary industrial synthesis of 4-Chloro-4'-fluorobutyrophenone is achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

Reaction Scheme

Caption: Synthesis of 4-Chloro-4'-fluorobutyrophenone via Friedel-Crafts Acylation.

Experimental Protocol

Materials:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add 4-chlorobutyryl chloride to the cooled suspension via a dropping funnel.

-

To this mixture, add fluorobenzene dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-Chloro-4'-fluorobutyrophenone can be further purified by vacuum distillation.

Yield: A typical yield for this reaction is around 90%.[7]

Application in the Synthesis of Haloperidol

4-Chloro-4'-fluorobutyrophenone is a crucial intermediate in the synthesis of haloperidol, a potent antipsychotic medication. The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-Chloro-4'-fluorobutyrophenone.

Reaction Scheme

Caption: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone.

Experimental Protocol for Haloperidol Synthesis

This protocol is adapted from a patented method involving an enol ether intermediate, which is readily formed from 4-Chloro-4'-fluorobutyrophenone.[7]

Materials:

-

4-p-chlorophenyl-4-hydroxypiperidine hydrochloride

-

Potassium iodide (KI)

-

Potassium hydroxide (B78521) (KOH)

-

An enol ether of 4-chloro-4'-fluorobutyrophenone (prepared from 4-chloro-4'-fluorobutyrophenone)

-

Methanol

-

Concentrated hydrochloric acid

-

Ammonia (B1221849) solution (0.88)

-

Acetone

-

Water

-

Stainless steel reactor or glass-lined vessel

Procedure:

-

To a suitable reactor, add 4-p-chlorophenyl-4-hydroxypiperidine hydrochloride, potassium iodide, and water.

-

Stir the mixture and add potassium hydroxide.

-

After a few minutes of stirring, add the enol ether of 4-chloro-4'-fluorobutyrophenone.

-

Reflux the mixture gently for 3-5 hours.

-

Cool the reaction mixture and add toluene. Stir and then separate the layers.

-

To the toluene layer, add methanol.

-

While stirring vigorously, add concentrated hydrochloric acid to precipitate haloperidol hydrochloride.

-

Cool the mixture and filter the precipitate.

-

Wash the residue with a mixture of acetone, toluene, and methanol, followed by a wash with an acetone-methanol mixture.

-

Dissolve the solid in methanol, heat to reflux, and filter.

-

To the filtrate, add water containing concentrated hydrochloric acid and heat to reflux.

-

Cool the mixture and add ammonia solution.

-

Reflux the slurry, then cool and filter.

-

Wash the residue with a water-methanol mixture and dry to a constant weight to obtain haloperidol.

Yield: A typical yield for this process is approximately 78%.[7]

Reaction Mechanisms

Understanding the reaction mechanisms is fundamental for optimizing reaction conditions and troubleshooting synthesis-related issues.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.[1][8]

-

Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 4-Chloro-4'-fluorobutyrophenone. The AlCl₃ catalyst is regenerated in this step.

Mechanism of N-Alkylation for Haloperidol Synthesis

The synthesis of haloperidol from 4-Chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine is a nucleophilic substitution reaction.

Caption: Mechanism of N-Alkylation in Haloperidol Synthesis.

-

Nucleophilic Attack: The secondary amine of the 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile and attacks the electrophilic carbon atom of the chlorobutyl side chain of 4-Chloro-4'-fluorobutyrophenone. This is an Sₙ2 reaction.

-

Chloride Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the final product, haloperidol. The presence of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Conclusion

4-Chloro-4'-fluorobutyrophenone is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of butyrophenone antipsychotics. Its well-defined synthesis via Friedel-Crafts acylation and its subsequent reactivity make it a versatile building block for complex drug molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and application in the production of haloperidol, offering valuable insights and detailed protocols for researchers and professionals in the field of drug development. A thorough understanding of the chemistry of this intermediate is essential for the efficient and scalable production of life-saving medications.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of 4-Chloro-4'-fluorobutyrophenone in the Synthesis of Antipsychotic Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role of 4-Chloro-4'-fluorobutyrophenone as a key building block in the synthesis of a significant class of antipsychotic medications known as butyrophenones. This document details the synthetic pathways for prominent antipsychotics such as Haloperidol, Trifluperidol, and Benperidol, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it elucidates the pharmacological significance of the butyrophenone (B1668137) moiety by illustrating the dopamine (B1211576) D2 receptor signaling pathway, the primary target of these drugs. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to serve as a comprehensive resource for professionals in the field of medicinal chemistry and drug development.

Introduction

The butyrophenone class of antipsychotic drugs, introduced in the 1950s, represented a major advancement in the treatment of schizophrenia and other psychotic disorders.[1] A key structural feature of these drugs is the 4-fluorobutyrophenone (B8402436) moiety, which is crucial for their pharmacological activity. The synthesis of these potent neuroleptics relies heavily on the versatile chemical intermediate, 4-Chloro-4'-fluorobutyrophenone. Its unique structure, featuring a reactive chlorobutyl chain and a fluorinated phenyl group, allows for the efficient construction of the final drug molecules.[2] This guide will explore the synthetic applications of 4-Chloro-4'-fluorobutyrophenone in the preparation of several key antipsychotic agents and delve into the molecular mechanism of action of the resulting drugs.

Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound that serves as a versatile intermediate in pharmaceutical synthesis.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3874-54-2 | [2] |

| Molecular Formula | C₁₀H₁₀ClFO | [2] |

| Molecular Weight | 200.64 g/mol | [2] |

| Appearance | White to amber to dark green clear liquid | [2] |

| Boiling Point | 122 °C at 0.7 mmHg | [2] |

| Density | 1.23 g/mL | [2] |

| Refractive Index | n20/D 1.53 | [2] |

| Purity | ≥ 97% (GC) | [2] |

Synthesis of Butyrophenone Antipsychotics

The primary synthetic route to butyrophenone antipsychotics involves the nucleophilic substitution of the chlorine atom in 4-Chloro-4'-fluorobutyrophenone by a suitable piperidine (B6355638) derivative. This alkylation reaction forms the core structure of the final drug molecule.

Synthesis of Haloperidol

Haloperidol is one of the most widely used typical antipsychotic medications.[4] Its synthesis is a classic example of the application of 4-Chloro-4'-fluorobutyrophenone. The reaction involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.[5]

Reaction Scheme:

References

- 1. DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-4'-fluorobutyrophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-Chloro-4'-fluorobutyrophenone (B134399) is a chemical intermediate primarily used in the synthesis of pharmacologically active molecules.[1] It is not, in itself, a therapeutic agent. This guide focuses on the mechanism of action of its most prominent and clinically significant derivative, Haloperidol (B65202), a potent antipsychotic agent.

Introduction: From Precursor to Potent Antipsychotic

4-Chloro-4'-fluorobutyrophenone serves as a crucial building block in the synthesis of several butyrophenone-class antipsychotic drugs. The synthesis of Haloperidol, a first-generation (typical) antipsychotic, involves the reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[2] Haloperidol has been a cornerstone in the treatment of schizophrenia, acute psychosis, and Tourette syndrome for decades.[3][4] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine (B1211576) D2 receptors.[5][6]

This document provides a detailed examination of the molecular mechanism of action of Haloperidol, its receptor binding profile, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The central hypothesis for the antipsychotic action of drugs like Haloperidol revolves around the "dopamine hypothesis of schizophrenia," which posits that an overactivity of dopaminergic transmission in the mesolimbic pathway of the brain contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).[5][7]

Haloperidol's primary mechanism of action is the potent, high-affinity blockade of postsynaptic dopamine D2 receptors in the brain.[3][5][6][7] By acting as an antagonist, Haloperidol competitively inhibits the binding of endogenous dopamine to these receptors, thereby reducing excessive dopaminergic signaling and alleviating psychotic symptoms.[5] Therapeutic doses of Haloperidol are associated with an occupancy of 60% to 80% of brain D2 receptors.[6]

Modulation of Cellular Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o class of G proteins. Haloperidol's antagonism at this receptor disrupts downstream signaling cascades.

Canonical Gαi/o-Coupled Pathway

When activated by dopamine, the D2 receptor engages its associated Gαi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking dopamine's access to the receptor, Haloperidol prevents this inhibitory effect, thereby modulating cellular function.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Haloperidol.

Non-Canonical β-Arrestin Pathway

In addition to G protein-dependent signaling, D2 receptors can signal through a β-arrestin-2-mediated pathway, which regulates the Akt/GSK-3β cascade.[8][9] Some studies suggest that Haloperidol acts as an antagonist for both G protein activation and β-arrestin-2 translocation.[9] However, other research indicates that unlike some atypical antipsychotics, Haloperidol has no significant effect on the β-arrestin-2-mediated pathway, which may contribute to its distinct side-effect profile.[8]

Quantitative Pharmacology: Receptor Binding Profile

Haloperidol's pharmacological profile is not limited to the D2 receptor. It exhibits affinity for a range of other receptors, which contributes to both its therapeutic effects and its side-effect profile, particularly the high incidence of extrapyramidal symptoms (EPS).[3][6] The binding affinity of a compound for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of Haloperidol

| Receptor Family | Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine | D2 | 0.5 - 2.84 | [10][11][12] |

| D3 | 4.6 | [11] | |

| D4 | 10 | [11] | |

| Serotonin | 5-HT1A | 3600 | [11] |

| 5-HT2A | 72 - 120 | [11] | |

| 5-HT2C | 4700 | [11] | |

| Adrenergic | α1 | 0.42 (ED50 mg/kg) | [13] |

| Sigma | σ1 | High Affinity | [13] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand, assay buffer).

Experimental Protocols: Characterizing Receptor Interaction

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. Below is a representative protocol for a competitive binding assay to determine the Ki of Haloperidol at the human D2 receptor.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor

Objective: To determine the inhibitory constant (Ki) of Haloperidol for the human dopamine D2 receptor using a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from CHO or HEK-293 cells stably expressing the human D2L receptor.[12]

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist), final concentration of ~0.5 nM.[12]

-

Test Compound: Haloperidol, prepared in serial dilutions (e.g., 0.1 nM to 10,000 nM).[12]

-

Non-specific Binding (NSB) Agent: Unlabeled Spiperone or (+)-Butaclamol at a high concentration (e.g., 10 µM) to saturate all receptors.[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[14]

-

Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14]

-

Equipment: Liquid scintillation counter, filtration manifold.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding (TB): Add a known amount of D2 receptor membrane preparation and [³H]-Spiperone.

-

Non-Specific Binding (NSB): Add D2 receptor membrane, [³H]-Spiperone, and the NSB agent (e.g., 10 µM Spiperone).

-

Competitive Binding: Add D2 receptor membrane, [³H]-Spiperone, and varying concentrations of Haloperidol.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[12]

-

Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Allow filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Haloperidol concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Haloperidol that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The derivatives of 4-Chloro-4'-fluorobutyrophenone, exemplified by the potent antipsychotic Haloperidol, exert their primary therapeutic effect through high-affinity antagonism of the dopamine D2 receptor. This action blocks the canonical Gαi/o-coupled signaling pathway, reducing excessive dopaminergic neurotransmission in key brain circuits. While its affinity is highest for the D2 receptor, Haloperidol's interaction with other receptors contributes to its overall pharmacological profile. The detailed characterization of these interactions, using methods such as competitive radioligand binding assays, remains a critical component of neuropharmacology research and the development of novel therapeutics for psychiatric disorders.

References

- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]

- 8. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Haloperidol - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-4'-fluoro-butyrophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Chloro-4'-fluorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceuticals, most notably the butyrophenone (B1668137) class of antipsychotics. This document details its discovery and history, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its primary applications in drug development. All quantitative data is presented in structured tables, and key chemical pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.[1] It is a synthetic compound that does not occur naturally.[2] Its significance lies not in its direct therapeutic effects but in its role as a crucial building block for more complex active pharmaceutical ingredients (APIs).[3][4] The presence of both chlorine and fluorine atoms in its structure enhances its utility in specialized chemical syntheses.[1] This guide aims to be a thorough resource on its fundamental chemistry, historical context, and practical application in pharmaceutical manufacturing.

Discovery and History

The development of 4-Chloro-4'-fluorobutyrophenone is intrinsically linked to the pioneering work on antipsychotic medications in the mid-20th century. Its synthesis was a critical step in the development of the butyrophenone class of neuroleptics by Dr. Paul Janssen and his team at Janssen Pharmaceutica in the late 1950s.[1][5][6]

Following the exploration of pethidine and methadone derivatives for analgesic properties, the research shifted towards compounds with potent neuroleptic activity.[5] This led to the decision to substitute a propiophenone (B1677668) group with a butyrophenone group in their molecular scaffolds.[5] This line of research culminated in the synthesis of Haloperidol (B65202) (R-1625) on February 11, 1958.[5][7] 4-Chloro-4'-fluorobutyrophenone was a key intermediate in this groundbreaking synthesis.[8] The success of Haloperidol solidified the importance of its precursors, including 4-Chloro-4'-fluorobutyrophenone, in the landscape of medicinal chemistry.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone are well-documented, providing essential information for its handling, storage, and use in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3874-54-2 | [8][9] |

| Molecular Formula | C₁₀H₁₀ClFO | [8][9] |

| Molecular Weight | 200.64 g/mol | [8][9] |

| Appearance | White to amber to dark green clear liquid/oil | [8] |

| Melting Point | 5 - 6 °C | [8] |

| Boiling Point | 122 °C at 0.7 mmHg | [8] |

| Density | 1.22 - 1.23 g/mL at 25 °C | [8][10] |

| Refractive Index | n20/D 1.5255 - 1.53 | [8][10] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. | [11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Chloro-4'-fluorobutyrophenone. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-) | [1] |

| ¹³C NMR | δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂) | [1] |

| Mass Spec (GC-MS) | m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%) | [1] |

Experimental Protocols: Synthesis

The most common and industrially significant method for the synthesis of 4-Chloro-4'-fluorobutyrophenone is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.

Friedel-Crafts Acylation

Principle: This reaction is an electrophilic aromatic substitution where the aromatic ring (fluorobenzene) attacks an acylium ion. The acylium ion is generated from 4-chlorobutyryl chloride with the aid of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous dichloromethane (B109758) as the solvent.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

-

Reagent Addition: To this suspension, add fluorobenzene.

-

Acylating Agent Addition: Slowly add 4-chlorobutyryl chloride dropwise from the dropping funnel, maintaining the temperature at around 20°C.

-

Reaction: After the addition is complete, continue stirring at room temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The final product can be purified by vacuum distillation.

Expected Yield: The reported yield for this reaction is approximately 89-90%.[12]

Mandatory Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of 4-Chloro-4'-fluorobutyrophenone.

Caption: Mechanism of Friedel-Crafts Acylation.

Synthetic Workflow to Haloperidol

4-Chloro-4'-fluorobutyrophenone is a key starting material for the synthesis of the antipsychotic drug Haloperidol. The general workflow is depicted below.

Caption: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone.

Applications in Drug Development

The primary and most significant application of 4-Chloro-4'-fluorobutyrophenone is its use as a pharmaceutical intermediate.[1][3][13] It is a precursor for a range of antipsychotic drugs, including:

-

Haloperidol: A potent, first-generation typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[13][14]

-

Benperidol, Bromperidol, Droperidol, Fluanisone, Melperone, Moperone, Pipamperone, Spiperone, Timiperone, and Trifluperidol: Other members of the butyrophenone class of antipsychotics.[13][14]

The compound's structure is amenable to nucleophilic substitution at the carbon bearing the chlorine atom, allowing for the attachment of various amine-containing moieties, which is a key step in the synthesis of the aforementioned APIs.

Conclusion

4-Chloro-4'-fluorobutyrophenone, a product of targeted synthetic chemistry from the mid-20th century, remains a cornerstone intermediate in the pharmaceutical industry. Its well-defined synthesis and physicochemical properties make it a reliable building block for a range of important antipsychotic medications. This guide has provided a detailed overview of its history, synthesis, and applications, serving as a valuable technical resource for professionals in drug discovery and development. The continued importance of the butyrophenone class of drugs ensures that 4-Chloro-4'-fluorobutyrophenone will remain a relevant and essential chemical in the foreseeable future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4'-Chloro-4'-fluorobutyrophenone (3874-54-2) at Nordmann - nordmann.global [nordmann.global]

- 5. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paul Janssen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paul Janssen - Wikipedia [en.wikipedia.org]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]

- 10. WO2006116848A1 - Substituted butyrophenone derivatives - Google Patents [patents.google.com]

- 11. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 14. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

An In-depth Technical Guide to 4-Chloro-4'-fluoro-butyrophenone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-4'-fluoro-butyrophenone and its derivatives, a significant class of compounds in neuropharmacology, particularly in the development of antipsychotic medications. This document details their synthesis, mechanism of action, and pharmacological profiles, with a focus on their interactions with dopamine (B1211576) and serotonin (B10506) receptors. Quantitative binding affinity data are presented in a structured format for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows, rendered in the DOT language for clarity and educational purposes.

Introduction

4-Chloro-4'-fluorobutyrophenone (B134399) serves as a crucial intermediate in the synthesis of a wide array of butyrophenone (B1668137) antipsychotics.[1] These compounds have been instrumental in the management of psychosis, schizophrenia, and other psychiatric disorders.[1][2][3] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 receptors, with varying affinities for other receptors, such as serotonin 5-HT2A receptors, which contributes to their diverse pharmacological profiles and side-effect spectra.[2][4][5] This guide explores the synthesis, pharmacology, and experimental evaluation of key derivatives, including the widely recognized antipsychotics haloperidol (B65202), benperidol, and trifluperidol.

Synthesis of 4-Chloro-4'-fluoro-butyrophenone Derivatives

The synthesis of butyrophenone derivatives from 4-chloro-4'-fluorobutyrophenone typically involves the alkylation of a piperidine (B6355638) or other suitable amine-containing moiety. A general representation of this synthesis is the reaction of 4-chloro-4'-fluorobutyrophenone with a secondary amine.

A notable example is the synthesis of the potent antipsychotic, haloperidol. This process involves the reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[6]

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for most 4-chloro-4'-fluoro-butyrophenone derivatives with antipsychotic properties is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] By antagonizing D2 receptors, these compounds reduce dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[4]

Many of these derivatives also exhibit affinity for serotonin 5-HT2A receptors.[2][5] The ratio of 5-HT2A to D2 receptor affinity is a key determinant in classifying antipsychotics as "typical" or "atypical," with atypical antipsychotics generally displaying a higher 5-HT2A/D2 affinity ratio.[5] This dual antagonism is thought to contribute to a broader spectrum of efficacy, including effects on the negative symptoms of schizophrenia, and a potentially more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[5][7]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Butyrophenone derivatives act as antagonists at these receptors, preventing dopamine from binding and thereby blocking this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Upon activation by serotonin, they stimulate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism of this pathway by certain butyrophenone derivatives can modulate downstream signaling.

Quantitative Data Presentation

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several key 4-chloro-4'-fluoro-butyrophenone derivatives and related compounds for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Dopamine D4 (Ki, nM) | Adrenergic α1 (Ki, nM) | Histamine H1 (Ki, nM) |

| Haloperidol | 0.66 - 2.84[8] | 36[9] | - | 0.42 (ED50, mg/kg)[10] | 1890[9] |

| Benperidol | 0.027[4] | 3.75[4] | 0.066[4] | - | - |

| Trifluperidol | ~1.0[11] | - | - | - | - |

| Pipamperone | 26 | 1.3 | 2.1 | 28 | 18 |

| Spiperone | 0.16 | 1.4 | 1.8 | 120 | 100 |

Note: Data is compiled from various sources and experimental conditions may differ. The ED50 value for Haloperidol at the α1 receptor is a measure of in vivo potency, not a direct Ki value.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or another suitable high-affinity D2 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Test Compounds: 4-chloro-4'-fluoro-butyrophenone derivatives at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This assay is a common preclinical model used to assess the potential antipsychotic activity of a compound.

Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperlocomotion in rodents.

Materials:

-

Animals: Male mice or rats.

-

Test Compound: 4-chloro-4'-fluoro-butyrophenone derivative.

-

Standard Drug: A known antipsychotic (e.g., haloperidol) for positive control.

-

Stimulant: d-amphetamine sulfate.

-

Vehicle: Appropriate solvent for drug administration (e.g., saline, DMSO).

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

-

Acclimation: Acclimate the animals to the testing room and open-field arenas for a designated period (e.g., 30-60 minutes) on the day of the experiment.

-

Drug Administration: Administer the test compound, standard drug, or vehicle to different groups of animals via the appropriate route (e.g., intraperitoneal, subcutaneous).

-

Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and reach its site of action (e.g., 30-60 minutes).

-

Amphetamine Challenge: Administer d-amphetamine to all animals to induce hyperlocomotion.

-

Activity Monitoring: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly reduces the hyperactivity induced by amphetamine compared to the vehicle-treated group. Compare the effect to that of the standard antipsychotic.

References

- 1. TRIFLUPERIDOL AND HALOPERIDOL IN THE TREATMENT OF ACUTE SCHIZOPHRENIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COMPARISON OF HALOPERIDOL, TRIFLUPERIDOL, AND CHLORPROMAZINE IN ACUTE SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Haloperidol - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Safety and handling precautions for 4-Chloro-4-fluoro-butyrophenone

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-4'-fluorobutyrophenone

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols before handling any chemical.

Chemical Identification

4-Chloro-4'-fluorobutyrophenone is a synthetic compound frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications.[1] Its chemical structure, featuring both chloro and fluoro substituents, makes it a versatile building block in organic synthesis for creating more complex molecules.[1][2]

| Identifier | Value |

| IUPAC Name | 4-chloro-1-(4-fluorophenyl)-1-butanone[3] |

| CAS Number | 3874-54-2[1][3][4][5] |

| Molecular Formula | C₁₀H₁₀ClFO[1][2][4][6] |

| Molecular Weight | 200.64 g/mol [1][2][6] |

| Synonyms | 4-Chloro-1-(4-fluorophenyl)butan-1-one[4] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following tables summarize its GHS classification and hazard ratings from various sources.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][6][8] |

| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |

NFPA and HMIS Ratings

| Rating System | Health | Flammability | Reactivity | Special Hazards |

| NFPA [4][7] | 3 | 1 | 0 | - |

| HMIS III [4] | 2 | 1 | 0 | - |

-

NFPA Health 3: Short exposure could cause serious temporary or residual injury.[4]

-

NFPA Flammability 1: Must be preheated before ignition can occur.[4][7]

-

NFPA Reactivity 0: Normally stable, even under fire exposure conditions, and not reactive with water.[4][7]

Physical and Chemical Properties

Quantitative data for 4-Chloro-4'-fluorobutyrophenone is summarized below.

| Property | Value | Source(s) |

| Appearance | White to amber to dark green clear liquid | [1] |

| Melting Point | 5 - 6 °C | [1] |

| Boiling Point | 122 °C @ 0.7 mmHg | [1][3] |

| Density | 1.23 - 1.327 g/cm³ | [1][9] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Refractive Index | 1.5255 - 1.53 (@ 20 °C) | [1][4] |

| Solubility | Low solubility in water; Soluble in organic solvents (ethanol, ether, chloroform) | [9] |

Handling, Storage, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[4]

-

Eye/Face Protection: Wear chemical safety goggles or glasses and a face shield.[4]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]

Safe Handling and Hygiene

Handle in accordance with good industrial hygiene and safety procedures.[4]

-

Do not breathe fumes, mist, spray, or vapors.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][8]

-

Use non-sparking tools and take precautionary measures against static discharges.[10][8]

Storage

Incompatible Materials

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not let the product enter drains or surface water.[6][8]

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

-

General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet or label.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes (at least 15).[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[4][7] Call a poison center or doctor immediately.[10]

Experimental Protocols

General Workflow for Safe Chemical Handling and Risk Assessment

The following diagram outlines a logical workflow for handling a chemical like 4-Chloro-4'-fluorobutyrophenone, from initial assessment to final disposal.

Example Synthesis Protocol

The following is an illustrative protocol for the synthesis of 4-Chloro-4'-fluorobutyrophenone based on literature procedures.[2] Warning: This procedure should only be performed by a qualified chemist in a suitable laboratory setting.

-

Reaction Setup:

-

Equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charge the flask with a suitable solvent, such as dichloromethane.

-

Add aluminum (III) chloride (AlCl₃) as a catalyst to the solvent and stir.

-

-

Acylation Reaction:

-

In a separate vessel, dissolve fluorobenzene (B45895) and 4-chlorobutyryl chloride in dichloromethane.

-

Slowly add the fluorobenzene/4-chlorobutyryl chloride solution to the stirred AlCl₃ suspension at a controlled temperature (e.g., 20°C).

-

Allow the reaction to proceed for a specified time (e.g., 4 hours) while monitoring its progress (e.g., by TLC).

-

-

Workup and Quenching:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding crushed ice or cold water to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

-

-

Purification:

-

Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in n-hexane) to yield the final product.[2]

-

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed.[10][7] No quantitative LD50/LC50 data is readily available.

-

Skin and Eye Irritation: The compound is a confirmed skin and serious eye irritant.[4]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Carcinogenicity/Mutagenicity: Not classified as a carcinogen or mutagen.[4]

-

Ecotoxicity: The compound is considered toxic to aquatic life with long-lasting effects.[3] Avoid release to the environment.[4]

Role in Pharmaceutical Development

4-Chloro-4'-fluorobutyrophenone's primary relevance is as a precursor in pharmaceutical synthesis. It is a key intermediate for producing active pharmaceutical ingredients (APIs), particularly antipsychotics.[1][11] Its structure is related to the butyrophenone (B1668137) class of compounds, which are known to interact with dopamine (B1211576) receptors.[12]

The diagram below illustrates the logical position of this compound in the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. fishersci.com [fishersci.com]

- 11. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]

- 12. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone

Introduction

Haloperidol (B65202) is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class. It functions primarily as a dopamine (B1211576) D2 receptor antagonist and is widely used in the treatment of schizophrenia, Tourette's syndrome, and other psychiatric disorders.[1] The synthesis of haloperidol is a key process for pharmaceutical production and research. This document provides a detailed protocol for the synthesis of haloperidol via the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone (B134399).[2][3][4]

Reaction Scheme

The overall reaction for the synthesis of haloperidol is depicted below:

Figure 1: General reaction scheme for the synthesis of haloperidol.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of haloperidol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | Reactant |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | C₁₁H₁₄ClNO | 211.69 | Reactant |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86 | Product |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Toluene (B28343) | C₇H₈ | 92.14 | Solvent |

| Potassium Iodide | KI | 166.00 | Catalyst |

Experimental Protocol

This protocol outlines the procedure for the synthesis of haloperidol in a laboratory setting.

Materials and Reagents:

-

4-Chloro-4'-fluorobutyrophenone

-

4-(4-Chlorophenyl)-4-hydroxypiperidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent).

-

Addition of Reagents: To the flask, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

-

Addition of Solvent: Add toluene to the flask to create a stirrable suspension.

-

Addition of Second Reactant: While stirring, add 4-chloro-4'-fluorobutyrophenone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-111 °C for toluene) and maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of toluene.

-

Extraction: Combine the filtrates and wash with deionized water to remove any remaining inorganic impurities. Separate the organic layer.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as an oily residue. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure haloperidol as a white to off-white crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow```dot

Caption: Haloperidol's antagonism of the D2 receptor.

References

- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmaceutical agents. The incorporation of a fluorine atom into an aromatic ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride to synthesize 4-chloro-1-(4-fluorophenyl)butan-1-one, a valuable precursor for various pharmaceutical compounds.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from 4-chlorobutyryl chloride and a Lewis acid catalyst, typically aluminum chloride, is attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance, the para-substituted product is predominantly formed.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [2] |

| Reaction Temperature | 20 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Isolated Yield | 90% | [2] |

| Product Purity | 99% | [2] |

Table 2: Spectroscopic Data for 4-Chloro-1-(4-fluorophenyl)butan-1-one

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.68 (t, J=6.2 Hz, 2H), 3.15 (t, J=7.0 Hz, 2H), 2.22 (tt, J=7.0, 6.2 Hz, 2H) | [2] |